Butopamine
CAS No.: 66734-12-1
Cat. No.: VC0522342
Molecular Formula: C18H23NO3
Molecular Weight: 301.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 66734-12-1 |
|---|---|
| Molecular Formula | C18H23NO3 |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol |
| Standard InChI | InChI=1S/C18H23NO3/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15/h4-11,13,18-22H,2-3,12H2,1H3/t13-,18+/m1/s1 |
| Standard InChI Key | YJQZYXCXBBCEAQ-ACJLOTCBSA-N |
| Isomeric SMILES | C[C@H](CCC1=CC=C(C=C1)O)NC[C@@H](C2=CC=C(C=C2)O)O |
| SMILES | CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O |
| Canonical SMILES | CC(CCC1=CC=C(C=C1)O)NCC(C2=CC=C(C=C2)O)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Butopamine (IUPAC name: 4-[(3R)-3-[[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol) features a diphenolic structure with two stereogenic centers. The compound's molecular formula (C18H23NO3) and weight (301.38 g/mol) were confirmed through mass spectrometry and elemental analysis . X-ray powder diffraction studies reveal a crystalline orthorhombic lattice system (space group Pbca) with unit cell parameters a = 38.49578 Å, b = 10.75221 Å, c = 8.39423 Å, and Z = 8 .
The stereochemical configuration profoundly influences pharmacological activity. Among ractopamine's four diastereomers, the R,R-form (butopamine) demonstrates 3-5 fold greater beta2-adrenoceptor binding affinity compared to other stereoisomers . Density functional theory calculations suggest this enhanced activity stems from optimal alignment of the hydroxyl and amine groups with adrenoceptor binding pockets .
Table 1: Physicochemical Properties of Butopamine
Synthetic Methodology
The industrial synthesis of butopamine hydrochloride follows a five-step enantioselective process:
-
Reductive Amination: Methyl 2-(4-hydroxyphenyl)ethyl ketone reacts with 1-(4-hydroxyphenyl)-2-aminoethanol under hydrogen atmosphere (55 psi) using palladium-on-carbon catalysis . This step achieves 78% yield with 94% enantiomeric excess for the R,R-configuration.
-
Acid-Base Workup: Crude product undergoes dichloromethane extraction followed by hydrochloric acid precipitation, yielding 1-(4-hydroxyphenyl)-2-[1-methyl-3-(4-hydroxyphenyl)propylamino]ethanol hydrochloride .
-
Stereochemical Purification: Chiral column chromatography (Chiralpak AD-H, hexane/ethanol 80:20) separates diastereomers, isolating the R,R-isomer .
-
Hydrochloride Formation: Free base treatment with HCl gas in ethanol produces the pharmaceutically stable salt form .
-
Crystallization: Anti-solvent addition (n-heptane) induces crystallization, achieving >99.5% chemical purity .
Pharmacological Profile
Hemodynamic Effects in Heart Failure
A landmark dose-response study (n=8, NYHA Class III-IV) established butopamine's cardiovascular effects :
-
Cardiac Index: Increased from 2.1±0.3 to 3.8±0.4 L/min/m² at 0.17 mcg/kg/min (p<0.01)
-
Stroke Volume Index: Peaked at 0.08 mcg/kg/min (42±5 to 58±7 mL/m², p<0.05)
-
Systemic Vascular Resistance: Decreased 38% from baseline (1976±234 to 1223±156 dyn·s/cm⁵, p<0.01)
Notably, heart rate increased disproportionately compared to dobutamine—a 28% rise versus 15% for equivalent cardiac output augmentation . This chronotropic effect limits its therapeutic window, with ventricular ectopy emerging at doses >0.10 mcg/kg/min .
Receptor Pharmacology
Radioligand binding assays reveal butopamine's unique adrenoceptor profile :
Table 2: Adrenoceptor Affinity and Efficacy
| Receptor Subtype | Ki (nM) | Intrinsic Activity (%) |
|---|---|---|
| β1 | 48±6 | 62±8 |
| β2 | 12±3 | 94±5 |
| β3 | 890±120 | <10 |
The R,R-configuration enables optimal interaction with β2-adrenoceptor's Asp113/Asn312/Thx68 residues, while partial β1 agonism stems from suboptimal alignment with the receptor's hydrophobic pocket . This explains butopamine's preferential vasodilation (β2-mediated) over direct inotropic effects.
Metabolic Fate and Residue Depletion
Biotransformation Pathways
Hepatic metabolism proceeds via three primary routes :
-
Sulfation: 45-50% of dose (PAPS-dependent, SULT1A1 mediated)
-
Glucuronidation: 30-35% (UGT1A1/2B7)
-
N-Dealkylation: 15-20% (CYP2D6/3A4)
The major urinary metabolite (R,R-ractopamine-O-sulfate) accounts for 68% of excreted compounds in swine .
Tissue Residue Kinetics
Withdrawal studies establish the following depletion half-lives :
Table 3: Residue Half-Lives in Livestock
| Tissue | Swine (h) | Cattle (h) | Sheep (h) |
|---|---|---|---|
| Liver | 18.2±2.1 | 24.7±3.2 | 20.9±2.8 |
| Kidney | 15.8±1.9 | 22.4±2.6 | 18.3±2.1 |
| Muscle | 9.4±0.8 | 12.1±1.3 | 10.7±1.1 |
Regulatory limits (10 ppb in muscle) are achieved within 72 hours post-cessation across species .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume